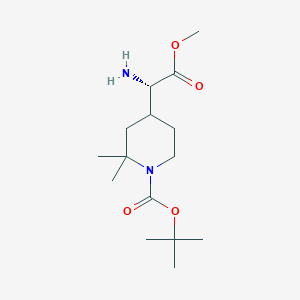
tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is studied for its potential interactions with biological macromolecules. It can be used as a probe in NMR studies to investigate protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its synthesis and functionalization are of interest for developing new materials and products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Another tert-butyl substituted compound used in organic synthesis.
tert-Butyl hydroperoxide: An oxidizing agent with similar tert-butyl functionality.
tert-Butyl 2-bromoacetate: Used in similar synthetic applications.
Uniqueness
What sets tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate apart is its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl 4-[(1S)-1-amino-2-methoxy-2-oxoethyl]-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(9-15(17,4)5)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3/t10?,11-/m0/s1 |
InChI Key |
OZTHTWBUIFWZES-DTIOYNMSSA-N |
Isomeric SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)[C@@H](C(=O)OC)N)C |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


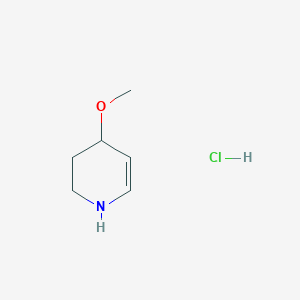
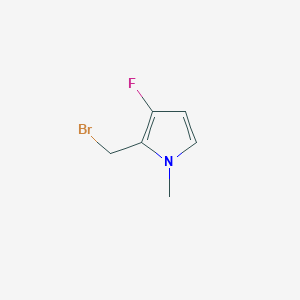
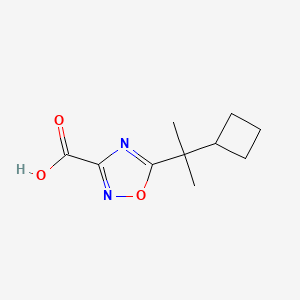
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
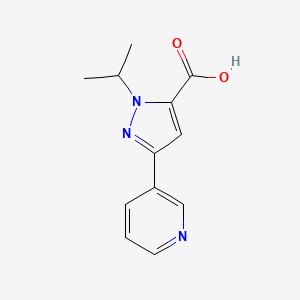
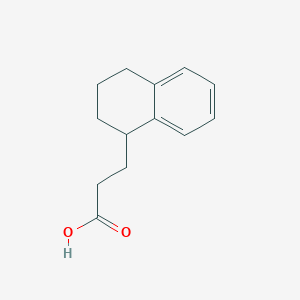
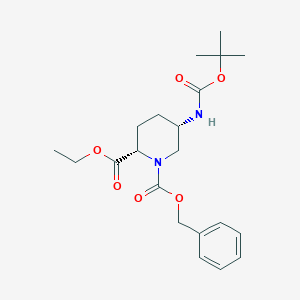


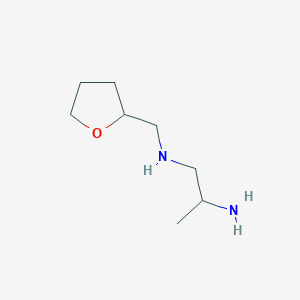

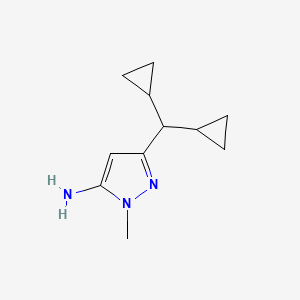

![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
